molecular formula C21H18ClN3OS B11436761 3-(3-chloro-4-methylphenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(3-chloro-4-methylphenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11436761
M. Wt: 395.9 g/mol
InChI Key: RTIFKQHRGXPPNO-UHFFFAOYSA-N
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Description

3-(3-CHLORO-4-METHYLPHENYL)-6-OXO-8-PHENYL-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex organic compound belonging to the class of pyridothiadiazines This compound is characterized by its unique structure, which includes a pyrido[2,1-b][1,3,5]thiadiazine core, substituted with various functional groups such as chloro, methyl, phenyl, and carbonitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-CHLORO-4-METHYLPHENYL)-6-OXO-8-PHENYL-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thiosemicarbazides with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

3-(3-CHLORO-4-METHYLPHENYL)-6-OXO-8-PHENYL-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Mechanism of Action

The mechanism of action of 3-(3-CHLORO-4-METHYLPHENYL)-6-OXO-8-PHENYL-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes involved in cellular processes. This inhibition can lead to the disruption of cellular functions, ultimately resulting in the desired therapeutic effects .

Properties

Molecular Formula

C21H18ClN3OS

Molecular Weight

395.9 g/mol

IUPAC Name

3-(3-chloro-4-methylphenyl)-6-oxo-8-phenyl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C21H18ClN3OS/c1-14-7-8-16(9-19(14)22)24-12-25-20(26)10-17(15-5-3-2-4-6-15)18(11-23)21(25)27-13-24/h2-9,17H,10,12-13H2,1H3

InChI Key

RTIFKQHRGXPPNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=CC=C4)Cl

Origin of Product

United States

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